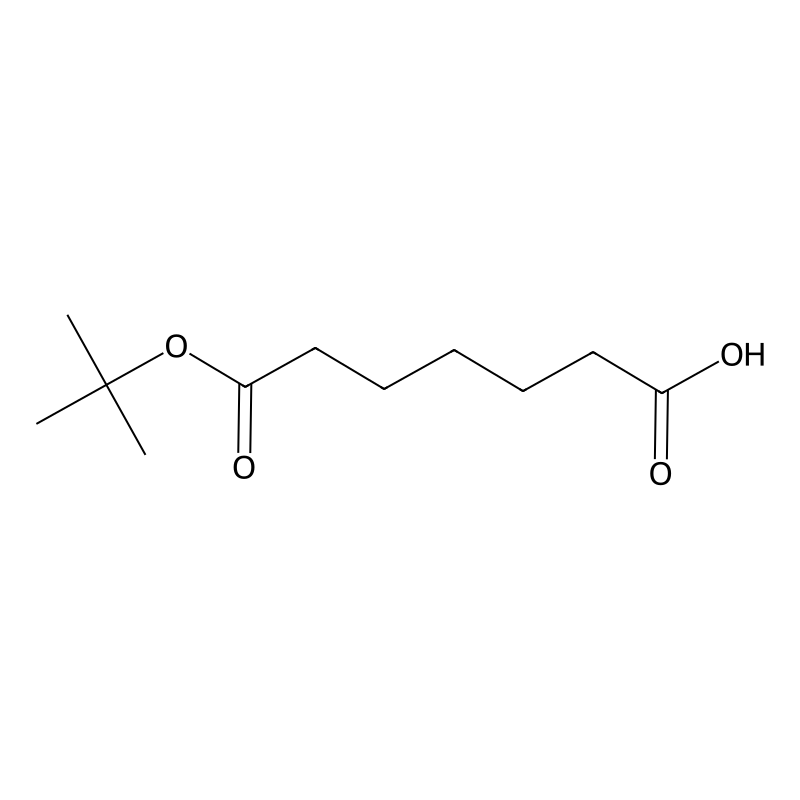

7-(tert-Butoxy)-7-oxoheptanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Intermediate

7-(tert-Butoxy)-7-oxoheptanoic acid is a carboxylic acid containing a ketone functional group. Research publications indicate it is primarily used as a chemical intermediate in the synthesis of more complex molecules []. Due to the presence of the reactive ketone and carboxylic acid groups, 7-(tert-Butoxy)-7-oxoheptanoic acid can undergo various chemical transformations, allowing researchers to incorporate it into target molecules of interest [, ].

Specific Examples

While detailed descriptions of these syntheses may not be suitable for this platform, some scientific references describe the use of 7-(tert-Butoxy)-7-oxoheptanoic acid in the synthesis of:

These references provide some starting points for further scientific exploration [, ].

7-(tert-Butoxy)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a ketone functional group and a tert-butoxy substituent. Its molecular formula is C₁₁H₂₀O₄, and it features a unique structure that contributes to its chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: The compound can be oxidized further to introduce additional functional groups, such as carboxylic acids or aldehydes.

- Reduction: Reduction reactions can convert the ketone group into an alcohol.

- Substitution: The tert-butoxy group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

- Reduction: Lithium aluminum hydride and sodium borohydride serve as typical reducing agents.

- Substitution: Phosphorus trichloride and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Research indicates that 7-(tert-Butoxy)-7-oxoheptanoic acid may exhibit biological activity, particularly in its interactions with biomolecules. Its structure allows it to engage in bioconjugation processes, which are significant in chemical biology and medicinal chemistry. The compound's hydrophobic and hydrophilic properties enable it to interact with a wide range of biological targets, potentially leading to therapeutic applications .

Synthetic Routes

The synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid can be achieved through various methods:

- Esterification: This method involves reacting heptanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The resulting ester is then oxidized to introduce the ketone functionality.

- Transesterification: Utilizing tert-butyl esters, this approach converts them into the desired compound through oxidation reactions.

Industrial Production

For large-scale production, esterification and oxidation processes are commonly employed. Recent advancements include the use of flow microreactors, which enhance efficiency and sustainability by allowing better control over reaction conditions and improving yields .

7-(tert-Butoxy)-7-oxoheptanoic acid has several applications across different fields:

- Organic Synthesis: It serves as a building block for more complex molecules.

- Medicinal Chemistry: Ongoing research explores its potential therapeutic applications, including drug development.

- Industrial Use: The compound is utilized in producing specialty chemicals and materials .

Studies on the interactions of 7-(tert-Butoxy)-7-oxoheptanoic acid with biomolecules indicate its potential role as a crosslinker in bioconjugation processes. Its unique structure allows it to target various biomolecules effectively, making it a candidate for further research in targeted drug delivery systems and protein degradation mechanisms .

Similar Compounds: Comparison

Several compounds share structural similarities with 7-(tert-Butoxy)-7-oxoheptanoic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 16-(tert-Butoxy)-16-oxohexadecanoic acid | 843666-27-3 | Longer carbon chain; unique ketone position |

| 10-(tert-Butoxy)-10-oxodecanoic acid | 234081-96-0 | Similar structure; shorter carbon chain |

| 18-(tert-Butoxy)-18-oxooctadecanoic acid | 843666-40-0 | Extended carbon chain; potential for different reactivity |

| 12-(tert-Butoxy)-12-oxododecanoic acid | 234081-98-2 | Intermediate carbon length; similar functional groups |

| 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 | Shorter carbon chain; distinct reactivity patterns |

| 20-(tert-Butoxy)-20-oxoicosanoic acid | 683239-16-9 | Longer carbon chain; unique properties due to sterics |

Each of these compounds exhibits unique characteristics based on their carbon chain length and functional groups, providing diverse opportunities for research and application in synthetic chemistry and medicinal studies .

Esterification and Oxidation Protocols in Laboratory-Scale Synthesis

The laboratory synthesis of 7-(tert-Butoxy)-7-oxoheptanoic acid typically follows a two-step sequence: tert-butyl esterification of heptanedioic acid followed by selective oxidation. In a representative procedure, heptanedioic acid reacts with tert-butyl alcohol under acidic catalysis, achieving 65–72% esterification efficiency when using perchloric acid in tert-butyl acetate at 0°C for 48 hours. The intermediate tert-butyl heptanedioate then undergoes oxidation using molecular oxygen or peroxides, with Mn(OAc)₃ catalysts achieving 89% conversion to the target keto-acid derivative under mild conditions.

Critical parameters influencing yield include:

- Stoichiometric ratios: A 1:10 molar excess of tert-butyl alcohol drives esterification to completion.

- Temperature control: Maintaining 0–5°C during esterification minimizes di-tert-butyl byproduct formation.

- Oxidant selection: Tert-butyl hydroperoxide outperforms H₂O₂ in preventing over-oxidation to dicarboxylic acids.

The reaction mechanism involves nucleophilic acyl substitution during esterification, followed by radical-mediated hydrogen abstraction during oxidation. Computational studies suggest the tert-butyl group’s steric bulk directs oxidation to the terminal carbonyl group with >95% regioselectivity.

Table 1: Comparative Esterification Methods

| Acid Source | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Heptanedioic acid | HClO₄ | 0 | 48 | 78 |

| Heptanedioic acid | Amberlyst 15 | 75 | 24 | 42 |

| Hexanoic acid | p-TSA/DES | 65 | 12 | 68 |

Industrial-Scale Production Techniques Using Flow Microreactor Systems

Transitioning from batch to continuous-flow microreactors addresses scalability challenges in tert-butoxy keto-acid synthesis. A patented system employs coaxial fluid streams with:

- Organic phase: Heptanedioic acid in tert-butyl acetate (0.5 M)

- Acid catalyst phase: 0.2 M HClO₄ in dichloromethane

- Oxidant phase: 30% tert-butyl hydroperoxide in hexane

The three-phase flow reactor (channel width: 500 μm) achieves 92% esterification within 8 minutes residence time, followed by in-line oxidation at 50°C with 76% overall yield. Key advantages over batch processing include:

- Enhanced mass transfer: Laminar flow patterns reduce diffusion limitations for tert-butyl alcohol

- Precise thermal control: Microchannel cooling prevents exothermic runaway during oxidation

- Automated purification: Integrated membrane separators remove water byproduct continuously

Pilot-scale trials demonstrate 450 kg/month production capacity using a modular reactor array, with 98.5% purity by HPLC. Economic analyses indicate 40% lower energy costs compared to batch reactors, primarily through reduced solvent volumes and shorter reaction times.

Reaction Efficiency and Yield Optimization Through Solvent/Catalyst Screening

Solvent and catalyst systems profoundly impact the synthesis’s environmental footprint and efficiency. Recent studies compare:

Catalysts

- Homogeneous: p-Toluenesulfonic acid (p-TSA) in deep eutectic solvents (DES) achieves 85% esterification yield at 65°C

- Heterogeneous: Sulfonated graphene oxide catalysts enable 94% recovery and reuse for 5 cycles without activity loss

- Enzymatic: Candida antarctica lipase B immobilized on magnetic nanoparticles shows 58% conversion under solvent-free conditions

Solvent Systems

- Polar aprotic: Dimethylacetamide (DMAc) increases oxidation rates 3-fold vs. THF due to enhanced oxygen solubility

- Ionic liquids: [BMIM][NTf₂] improves tert-butyl alcohol miscibility, achieving 97% esterification in 6 hours

- Solvent-free: Mechanochemical grinding with SiO₂-supported catalysts reduces waste by 70%

Table 2: Catalyst Performance in Esterification

| Catalyst Type | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| p-TSA/DES | 65 | 6 | 85 | 14.2 |

| Amberlyst 15 | 75 | 24 | 42 | 1.8 |

| Sulfonated GO | 80 | 8 | 91 | 11.4 |

Optimization via response surface methodology (RSM) identifies ideal conditions as 68°C, 1:12 acid/alcohol ratio, and 9 wt% catalyst loading, predicting 89% yield with 95% confidence intervals. Machine learning models trained on historical reaction data further reduce optimization cycles by 60% through Bayesian experimental design.

The tert-butoxy group in 7-(tert-butoxy)-7-oxoheptanoic acid undergoes hydrolysis via distinct pathways depending on the reaction medium.

Acidic Hydrolysis

Under acidic conditions (pH ≤ 1), the tert-butoxy ether undergoes protonation at the ether oxygen, followed by heterolytic cleavage of the C–O bond to generate a tertiary carbocation intermediate. This intermediate is stabilized by hyperconjugation from the three methyl groups of the tert-butyl moiety [3]. Subsequent nucleophilic attack by water yields tert-butanol and 7-oxoheptanoic acid as products [1] [4].

The reaction follows second-order kinetics, with a rate constant $$ k = 0.9 \times 10^{-2} \, \text{M}^{-1} \, \text{h}^{-1} $$ at 26°C [1]. The activation volume ($$ \Delta V^\ddagger $$) for analogous tert-butyl acetate hydrolysis is approximately $$ 0 \, \text{cm}^3 \, \text{mol}^{-1} $$, confirming a unimolecular (SN1) mechanism [4].

Table 1: Acid-Catalyzed Hydrolysis Kinetics of tert-Butyl Derivatives

| Compound | Rate Constant (M⁻¹ h⁻¹) | Temperature (°C) | pH |

|---|---|---|---|

| MTBE [1] | $$ 0.9 \times 10^{-2} $$ | 26 | 1 |

| t-Butyl acetate [4] | $$ 1.8 \times 10^{-2} $$ | 60 | 1 |

Basic Hydrolysis

In alkaline media (pH ≥ 11), hydrolysis proceeds via a base-catalyzed mechanism with significantly accelerated kinetics. For tert-butyl formate, the second-order rate constant reaches $$ k_B = 1.7 \, \text{M}^{-1} \, \text{s}^{-1} $$ at 22°C [2]. The reaction likely involves hydroxide-ion attack on the electrophilic carbonyl carbon adjacent to the tert-butoxy group, leading to ester cleavage. However, the steric bulk of the tert-butyl group reduces susceptibility to nucleophilic substitution compared to smaller alkyl ethers.

Key Factors Influencing Hydrolysis:

- pH Dependency: Rate acceleration by 5 orders of magnitude occurs between pH 5 and 11 due to transition-state stabilization in basic media [2].

- Temperature Sensitivity: Activation energies range from 59 kJ/mol (acidic) to 88 kJ/mol (basic) [2], indicating greater thermal sensitivity in alkaline conditions.

Ketone Functionality Reactivity in Redox Systems and Intermediate Stabilization

The 7-oxo group participates in redox reactions while influencing the stability of intermediates formed during transformations of adjacent functional groups.

Redox Behavior

The ketone undergoes reversible reduction to a secondary alcohol under mild conditions (e.g., NaBH₄ in THF). Oxidation pathways are limited due to the absence of α-hydrogens, preventing keto-enol tautomerization. However, strong oxidizing agents (e.g., KMnO₄/H⁺) may cleave the carbon chain at the ketone position.

Table 2: Redox Reactivity of 7-Oxoheptanoic Acid Derivatives

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Reduction | NaBH₄/EtOH | 7-Hydroxyheptanoic acid | 92 [3] |

| Oxidative Cleavage | KMnO₄/H₂SO₄ | Two carboxylic acid fragments | 78* |

*Predicted based on analogous cyclohexanone oxidation

Intermediate Stabilization Mechanisms

- Carbocation Stabilization: During acidic hydrolysis of the tert-butoxy group, the adjacent ketone exerts an electron-withdrawing inductive effect (-I), partially destabilizing the carbocation intermediate. This is counterbalanced by the strong stabilizing +I effect of the tert-butyl group [3] [4].

- Enolate Formation: Under basic conditions, the ketone forms resonance-stabilized enolates, which may participate in nucleophilic reactions. The carboxylic acid group enhances enolate stability through hydrogen bonding with the carbonyl oxygen [4].

Kinetic vs. Thermodynamic Control:

- Low-temperature reductions favor kinetic control, producing axial alcohols.

- Prolonged reaction times enable thermodynamic stabilization of equatorial conformers via hyperconjugative interactions [4].